molecular formula C10H9BrLiNO2 B15303530 Lithium(1+) 1-(3-bromopyridin-2-yl)cyclobutane-1-carboxylate

Lithium(1+) 1-(3-bromopyridin-2-yl)cyclobutane-1-carboxylate

Cat. No.: B15303530
M. Wt: 262.1 g/mol
InChI Key: QVFAAOKPTQXEGS-UHFFFAOYSA-M
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Description

Lithium(1+) 1-(3-bromopyridin-2-yl)cyclobutane-1-carboxylate is a chemical compound that features a lithium ion coordinated to a carboxylate group, which is further attached to a cyclobutane ring substituted with a 3-bromopyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) 1-(3-bromopyridin-2-yl)cyclobutane-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 1-(3-bromopyridin-2-yl)cyclobutane-1-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromopyridinyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the pyridinyl ring.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing and Reducing Agents: Used in oxidation and reduction reactions.

    Nucleophiles: Used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinyl derivatives, while coupling reactions can yield more complex aromatic compounds.

Scientific Research Applications

Lithium(1+) 1-(3-bromopyridin-2-yl)cyclobutane-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Medicine: Investigated for potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: Used in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of Lithium(1+) 1-(3-bromopyridin-2-yl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate various biological processes, while the bromopyridinyl group can interact with specific receptors or enzymes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium(1+) 1-(3-bromopyridin-2-yl)cyclobutane-1-carboxylate is unique due to its specific structural features, such as the cyclobutane ring and the position of the bromopyridinyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H9BrLiNO2

Molecular Weight

262.1 g/mol

IUPAC Name

lithium;1-(3-bromopyridin-2-yl)cyclobutane-1-carboxylate

InChI

InChI=1S/C10H10BrNO2.Li/c11-7-3-1-6-12-8(7)10(9(13)14)4-2-5-10;/h1,3,6H,2,4-5H2,(H,13,14);/q;+1/p-1

InChI Key

QVFAAOKPTQXEGS-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1CC(C1)(C2=C(C=CC=N2)Br)C(=O)[O-]

Origin of Product

United States

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